7-硝基-2H-1,4-苯并恶嗪-3(4H)-酮

概述

描述

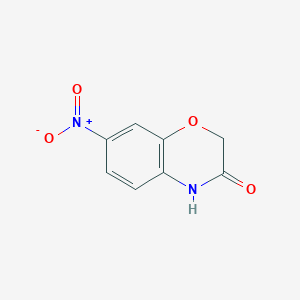

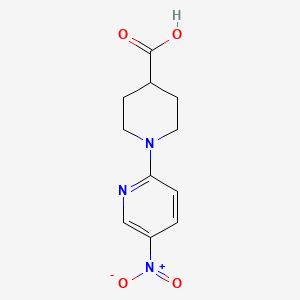

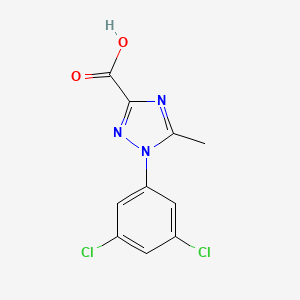

7-nitro-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and agriculture. The compound is characterized by the presence of a benzoxazinone core structure with a nitro group at the 7th position. This structure has been modified in various ways to explore its biological activities, such as anticancer, antioxidant, and anticonvulsant properties .

Synthesis Analysis

The synthesis of derivatives of 7-nitro-2H-1,4-benzoxazin-3(4H)-one has been reported using different starting materials. For instance, a group of nitro substituted benzoxazinones was synthesized from 4-nitroanthranilic acid, and their structures were confirmed using spectroscopic methods . Another study reported the synthesis of 7-benzylamino derivatives using 2-amino-5-nitrophenol as a starting material . Additionally, the synthesis of 3-arylamino derivatives was achieved by reacting 7-nitro-2H-1,4-benzoxazin-3(4H)-one with phosphorus oxyhalides and arylamines .

Molecular Structure Analysis

The molecular structure of 7-nitro-2H-1,4-benzoxazin-3(4H)-one derivatives has been elucidated using various spectroscopic techniques. The studies have confirmed the core benzoxazinone structure and the position of the nitro group. The molecular conformation and planarity of the derivatives have been analyzed, showing that the nitro group is almost coplanar with the aryl substituent, indicating strong conjugation within the molecule .

Chemical Reactions Analysis

The chemical reactivity of 7-nitro-2H-1,4-benzoxazin-3(4H)-one derivatives has been explored in the context of their potential biological activities. For example, the anticonvulsant activity of 7-benzylamino derivatives was evaluated, and the most potent compound was further tested to understand its mechanism of action . In another study, the transformation of 2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one derivatives under acidic conditions was investigated, which is valuable for understanding their bioactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-nitro-2H-1,4-benzoxazin-3(4H)-one derivatives have been studied in relation to their potential applications. The luminescence properties of nitro-substituted benzoxazinones were found to be associated with the strength of the intramolecular hydrogen bond, which affects the luminescence maximum . Additionally, the preparation of 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, an intermediate for the synthesis of herbicide flumioxazin, was optimized to achieve high yield and purity .

科学研究应用

合成和表征

- 7-硝基-2H-1,4-苯并恶嗪-3(4H)-酮用于合成具有潜在应用的各种衍生物。例如,与 POX 3 和芳基胺的反应导致有色的 3-芳基氨基-7-硝基-2H-1,4-苯并恶嗪,它们作为染发剂的潜力正在研究中 (Hartmann et al., 2004)。

在药物开发中的潜力

- 7-硝基-2H-1,4-苯并恶嗪-3(4H)-酮的某些衍生物表现出显着的抗惊厥活性。例如,7-(4-氟苄基氨基)-2H-1,4-苯并恶嗪-3(4H)-酮已显示在抗惊厥活性的最大电休克测试 (MES 测试) 中很有效 (Piao et al., 2008)。

农业应用

- 正在探索 7-硝基-2H-1,4-苯并恶嗪-3(4H)-酮的衍生物在农业中的潜力。例如,正在研究该类化合物的植物毒性、抗真菌、抗微生物和拒食作用。这些特性使它们成为天然除草剂模型和植物化学防御机制中的候选者 (Macias et al., 2009)。

抗真菌性能

- 对 2H-1,4-苯并恶嗪-3(4H)-酮衍生物的抗真菌活性的研究显示出有希望的结果。这些化合物对几种植物病原真菌表现出中等至良好的抗真菌活性,使其对农业应用具有重要意义 (Śmist et al., 2016)。

化学合成和转化

- 7-硝基-2H-1,4-苯并恶嗪-3(4H)-酮及其衍生物的化学合成引起了极大的兴趣。已经开发了合成和表征这些化合物的不同方法,展示了这种化学骨架的多功能性 (Nefisath et al., 2018)。

安全和危害

The safety data sheet for 7-Nitro-2H-1,4-benzoxazin-3(4H)-one indicates that it should be stored at 0-8°C . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and all sources of ignition should be removed .

属性

IUPAC Name |

7-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-8-4-14-7-3-5(10(12)13)1-2-6(7)9-8/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGHCFMAEHXPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377159 | |

| Record name | 7-Nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-nitro-2H-1,4-benzoxazin-3(4H)-one | |

CAS RN |

81721-86-0 | |

| Record name | 7-Nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1303197.png)

![6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1303207.png)

![{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1303224.png)

![3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B1303227.png)

![5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1303247.png)